molecular formula C14H20BrF3OSi B8171371 ((2-Bromo-4-(trifluoromethyl)benzyl)oxy)(tert-butyl)dimethylsilane

((2-Bromo-4-(trifluoromethyl)benzyl)oxy)(tert-butyl)dimethylsilane

Cat. No.: B8171371
M. Wt: 369.29 g/mol
InChI Key: QEXMJIQKTWTXLP-UHFFFAOYSA-N
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Description

((2-Bromo-4-(trifluoromethyl)benzyl)oxy)(tert-butyl)dimethylsilane) is a complex organic compound that features a bromine atom, a trifluoromethyl group, and a silyl ether moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2-Bromo-4-(trifluoromethyl)benzyl)oxy)(tert-butyl)dimethylsilane) typically involves multiple steps, starting with the preparation of the 2-bromo-4-(trifluoromethyl)benzyl alcohol. This intermediate can be synthesized through the bromination of 4-(trifluoromethyl)toluene followed by oxidation. The final step involves the silylation of the benzyl alcohol using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound) would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and to enhance safety when handling reactive intermediates .

Chemical Reactions Analysis

Types of Reactions

((2-Bromo-4-(trifluoromethyl)benzyl)oxy)(tert-butyl)dimethylsilane) can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura couplings.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azides or nitriles, while oxidation can produce aldehydes or ketones .

Scientific Research Applications

((2-Bromo-4-(trifluoromethyl)benzyl)oxy)(tert-butyl)dimethylsilane) has several applications in scientific research:

Mechanism of Action

The mechanism by which ((2-Bromo-4-(trifluoromethyl)benzyl)oxy)(tert-butyl)dimethylsilane) exerts its effects depends on the specific reaction or application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination to form new carbon-carbon bonds. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-4-(trifluoromethyl)phenyl)boronic acid
  • (2-Bromo-4-(trifluoromethyl)benzyl)chloride
  • (2-Bromo-4-(trifluoromethyl)benzyl)amine

Uniqueness

((2-Bromo-4-(trifluoromethyl)benzyl)oxy)(tert-butyl)dimethylsilane) is unique due to the presence of the silyl ether group, which provides steric protection and can be selectively removed under mild conditions. This makes it a valuable intermediate in multi-step organic syntheses .

Properties

IUPAC Name

[2-bromo-4-(trifluoromethyl)phenyl]methoxy-tert-butyl-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrF3OSi/c1-13(2,3)20(4,5)19-9-10-6-7-11(8-12(10)15)14(16,17)18/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXMJIQKTWTXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(C=C(C=C1)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrF3OSi
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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